molecular formula C15H26O2 B1504618 2-Butyldecahydronaphthalene-1-carboxylic acid CAS No. 663622-00-2

2-Butyldecahydronaphthalene-1-carboxylic acid

Cat. No. B1504618
CAS RN: 663622-00-2
M. Wt: 238.37 g/mol
InChI Key: KJVLOGOYRVZZRZ-UHFFFAOYSA-N
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Description

2-Butyldecahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 . It incorporates a carboxyl functional group, CO2H .


Molecular Structure Analysis

The molecular structure of 2-Butyldecahydronaphthalene-1-carboxylic acid consists of a carboxyl group attached to a decahydronaphthalene ring with a butyl side chain . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .

Scientific Research Applications

Enzymatic Applications

  • Chemoenzymatic Route to Cyclic α-Quaternary α-Amino Acid Enantiomers : The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and tetrahydronaphthalene analogues, including 2-butyldecahydronaphthalene-1-carboxylic acid, has been achieved. The resolution process utilized butyl butanoate and Candida antarctica lipase B, achieving high enantioselectivity for the 1-amino analogues (Li, Rantapaju, & Kanerva, 2011).

Synthetic Chemistry

  • Synthesis of Lactones and Dihydronaphthalenes : The synthesis of different compounds, including 3,4-dihydronaphthalene-2-carboxylic acid from methyl 2-isobutenylcinnamates or methyl 2-isopentenylcinnamates, has been explored. These intermediates are derived from Baylis–Hillman adducts (Gowrisankar, Lee, & Kim, 2004).
  • Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives : A sequential Michael Addition/Enolate-Nitrile Coupling Route has been developed for the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives, offering a variety of applications in the preparation of complex organic compounds (Kobayashi et al., 1997).

Photocatalysis and Photochemistry

  • Photocarboxylation of Naphthalene : The carboxylation of naphthalene to naphthoic acids using carbon dioxide and an electron donor under UV irradiation is an innovative process. This method achieves high selectivity, particularly in the presence of phenazine as a sensitizer, opening avenues for photochemical synthesis (Tagaya et al., 1990).

Ligand Synthesis and Chiral Applications

  • Synthesis of Chiral Ligands : The resolution of 2,2'-dihydroxy-[1,1'-binaphthalene]-3-carboxylic acid into enantiomerically pure tridentate ligands has been demonstrated. These ligands find applications in enantioselective synthesis, essential for the creation of chiral molecules (Holakovský, Hovorka, & Stibor, 2000).

Catalysis and Chemical Transformations

  • Palladium/Norbornene Cooperative Catalysis : A cooperative catalytic system involving palladium and norbornene-2-carboxylic acid has been developed. This system allows the construction of tetrahydronaphthalenes and indanes containing quaternary centers, which are crucial in synthetic organic chemistry (Liu et al., 2018).

properties

IUPAC Name

2-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15(16)17/h11-14H,2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVLOGOYRVZZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC2CCCCC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698499
Record name 2-Butyldecahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyldecahydronaphthalene-1-carboxylic acid

CAS RN

663622-00-2
Record name 2-Butyldecahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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